N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide
Description
N-[(3-Chlorophenyl)carbamothioyl]furan-2-carboxamide is a thiourea derivative featuring a furan-2-carboxamide backbone substituted with a 3-chlorophenyl group via a carbamothioyl linkage. This compound belongs to a class of molecules where structural modifications, such as substituents on the aryl ring or heterocyclic cores, significantly influence physicochemical properties and biological activities. Its synthesis typically involves coupling furan-2-carbonyl chloride with 3-chlorophenyl isothiocyanate derivatives, as seen in analogous syntheses of related compounds .
Properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFZGCVNHHGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353327 | |
| Record name | STK054426 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-75-4 | |
| Record name | STK054426 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%) . The general synthetic route includes the reaction of furan-2-carboxylic acid with 3-chlorophenyl isothiocyanate in the presence of a base, such as triethylamine, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis strategy can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The furan ring and the 3-chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the furan and phenyl rings .
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the anti-cancer properties of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide derivatives. These compounds have been tested against several cancer cell lines, demonstrating promising results.
1.1 Mechanism of Action
The anti-cancer activity is believed to be linked to the structural characteristics of the compounds. The presence of electron-donor substituents on the phenyl ring enhances their efficacy against cancer cells. For instance, para-substituted derivatives showed greater potency compared to ortho and meta substitutions due to steric effects and electronic properties .
1.2 Case Studies
- Cell Lines Tested : The synthesized compounds were evaluated against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines.
- Results : Compounds exhibited varying degrees of cytotoxicity, with some derivatives achieving cell viability as low as 33.29% in HepG2 cells, indicating strong anti-cancer potential .
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
Anti-Microbial Activity
The compound also exhibits notable anti-microbial properties, making it a candidate for developing new antibiotics.
2.1 Efficacy Against Bacteria and Fungi
The synthesized derivatives have been tested for their ability to inhibit bacterial growth. The results indicate that certain compounds are effective against common pathogens such as E. coli and S. aureus.
2.2 Results Summary
- Inhibition Zones : Compounds showed inhibition zones ranging from 10.5 mm to 16 mm against tested bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for some compounds were found to be between 230 µg/mL and 280 µg/mL, suggesting a strong potential for use in treating bacterial infections .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
Insecticidal Applications
Beyond its medicinal uses, this compound has been explored for agricultural applications, particularly as an insecticide.
3.1 Mechanism of Action
This compound acts as an insect growth regulator, affecting the developmental stages of pests without causing significant toxicity to vertebrates .
3.2 Comparative Efficacy
In laboratory tests against Spodoptera littoralis, the compound demonstrated an LC50 value of 142.1 mg/L, which is competitive when compared to traditional insecticides like Diflubenzuron (LC50 = 45.20 mg/L) .
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways . Its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Varying Aryl Substituents
(a) 5-(3-Chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide Hydrochloride (CPPF)
- Structure : Retains the 3-chlorophenyl-furan core but replaces the carbamothioyl group with a pyridinylcarboxamide.
- Properties : Exhibits anticancer activity in vivo, with IC₅₀ values in low micromolar ranges. The pyridine moiety enhances solubility and receptor binding .
- Synthesis : Achieved via Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with 5-bromofuran-2-carboxylic acid, followed by amide coupling .
(b) N-(5-Nitrothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide (Compound 66)
- Structure : Substitutes the carbamothioyl group with a nitrothiazolyl ring.
- Properties : Demonstrates antimicrobial activity, synthesized via cross-coupling with 3-chlorophenylboronic acid (yield: 32–83%) .
(c) N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2)
Impact of Substituents on Physicochemical Properties
(a) Melting Points
- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points. For example:
(a) Anticancer Activity
- CPPF: Inhibits tumor growth in xenograft models, attributed to the pyridinyl group enhancing cellular uptake .
- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (Compounds 92–93) : Potent VEGFR-2 inhibitors (IC₅₀: 7.4–7.6 nM), showing the importance of heterocyclic substituents .
(b) Antimicrobial Activity
Data Tables
Table 1: Comparison of Key Physicochemical Properties
Table 2: Substituent Effects on Yield and Melting Point
| Substituent | Electronic Nature | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| -NO₂ (Nitro) | Withdrawing | 50–79 | 168–224 |
| -Cl (Chloro) | Withdrawing | 60–80 | 202–218 |
| -OCH₃ (Methoxy) | Donating | 60 | 216–218 |
| -CH₃ (Methyl) | Donating | 64 | 220–221 |
Biological Activity
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed analysis of its biological activity, including relevant case studies, experimental findings, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound this compound features a furan ring substituted with a carbamothioyl group and a chlorophenyl moiety. The synthesis typically involves the reaction of furan-2-carboxylic acid derivatives with appropriate thiourea or carbamothioic acid derivatives, leading to various substitutions that can influence biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of carbamothioyl-furan-2-carboxamide exhibit notable antimicrobial properties against various bacterial and fungal strains. For instance, compounds derived from this scaffold have shown efficacy against drug-resistant strains of Staphylococcus aureus and Candida species.
Table 1: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 280 µg/mL |
| 4b | S. aureus | 265 µg/mL |
| 4c | B. cereus | 230 µg/mL |
| 4d | C. albicans | 150 µg/mL |
These findings suggest that modifications to the phenyl ring significantly affect antibacterial potency, with para-substituted derivatives often yielding better results than ortho or meta substitutions due to steric and electronic effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The results indicate that certain derivatives exhibit strong cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | % Cell Viability (48h) |
|---|---|---|
| 4a | HepG2 | 35.01 |
| 4b | Huh-7 | 37.31 |
| 4c | MCF-7 | 39.22 |
| 4d | HepG2 | 33.29 |
Among the tested compounds, 4d exhibited the highest anticancer activity with a cell viability reduction to approximately 33.29% , indicating its potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within microbial cells or cancerous tissues. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or replication.
- Disruption of Membrane Integrity : Antimicrobial activity could stem from the disruption of bacterial cell membranes.
- Induction of Apoptosis in Cancer Cells : The anticancer effects may be mediated through pathways that trigger programmed cell death.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various derivatives, including this compound, showcasing their potential as novel antimicrobial agents targeting resistant strains . Another study focused on the anticancer properties, revealing structure-activity relationships that inform future modifications to enhance efficacy against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
